N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
This compound is a complex heterocyclic molecule featuring a [1,4]dioxino[2,3-g]quinolin scaffold substituted with a 7-oxo group, an 8-[(4-methylphenylamino)methyl] side chain, and an acetamide moiety linked to a 4-ethoxyphenyl group. Its structure combines elements of quinoline derivatives (common in bioactive molecules) with a dioxane ring fused to the quinoline core, which may enhance stability and modulate pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-35-24-10-8-23(9-11-24)31-28(33)18-32-25-16-27-26(36-12-13-37-27)15-20(25)14-21(29(32)34)17-30-22-6-4-19(2)5-7-22/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXZAUIWCDLCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound integrates various functional groups that may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.
Molecular Characteristics
- Molecular Formula : C28H27N3O5
- Molecular Weight : 485.5 g/mol
- CAS Number : 894554-29-1
- Structural Features : The compound features a quinoline core fused with a dioxino ring and multiple aromatic substituents, which enhance its solubility and interaction with biological systems.
Structural Representation
| Feature | Description |
|---|---|
| Core Structure | Quinoline fused with a dioxino ring |
| Functional Groups | Acetamide, ethoxy, and methylphenyl groups |
The biological activity of this compound is hypothesized to involve interactions with key enzymes and receptors in various biochemical pathways. The presence of the acetamide group may enhance its binding affinity to these targets.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit:
- Anticancer Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Antioxidant Properties : It could scavenge free radicals and mitigate oxidative stress.
Case Studies
- Anticancer Activity : A study on related quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. For instance, compounds exhibiting similar structural features were found to reduce growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Antioxidant Effects : Compounds with an acetamide group have been studied for their ability to reduce lipid peroxidation in cellular models. The antioxidant activity of this compound could be evaluated using assays such as DPPH radical scavenging.
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| N-(4-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo...) | Moderate | High | Potential for further development |
| Fenretinide (N-(4-hydroxyphenyl)retinamide) | High | Moderate | Known for apoptosis induction |
| 4-Methylaminophenol | Moderate | High | Effective against various cancer lines |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Uniqueness: The [1,4]dioxino[2,3-g]quinolin scaffold is understudied compared to plain quinolines, offering novel avenues for drug design .
- Data Gaps: No direct biological data exists for the target compound. Prioritize in vitro assays (e.g., cytotoxicity, kinase inhibition) to validate hypothesized activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
